molecular formula C23H23FN2O2 B14441281 4-(5-Hexylpyrimidin-2-YL)phenyl 4-fluorobenzoate CAS No. 77866-44-5

4-(5-Hexylpyrimidin-2-YL)phenyl 4-fluorobenzoate

Cat. No.: B14441281
CAS No.: 77866-44-5
M. Wt: 378.4 g/mol
InChI Key: VXBLVGRPEDLXCP-UHFFFAOYSA-N
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Description

4-(5-Hexylpyrimidin-2-yl)phenyl 4-fluorobenzoate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a hexyl group and a phenyl ring substituted with a fluorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hexylpyrimidin-2-yl)phenyl 4-fluorobenzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hexylpyrimidin-2-yl)phenyl 4-fluorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-(5-Hexylpyrimidin-2-yl)phenyl 4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Hexylpyrimidin-2-yl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, while the fluorobenzoate group can participate in various biochemical reactions. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Hexylpyrimidin-2-yl)phenyl 4-fluorobenzoate is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a fluorobenzoate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

77866-44-5

Molecular Formula

C23H23FN2O2

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(5-hexylpyrimidin-2-yl)phenyl] 4-fluorobenzoate

InChI

InChI=1S/C23H23FN2O2/c1-2-3-4-5-6-17-15-25-22(26-16-17)18-9-13-21(14-10-18)28-23(27)19-7-11-20(24)12-8-19/h7-16H,2-6H2,1H3

InChI Key

VXBLVGRPEDLXCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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